

Technical Guide: Physical Properties of 3-Fluoro-5-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Fluoro-5-(methoxycarbonyl)benzoic acid
Cat. No.:	B1343704

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of **3-Fluoro-5-(methoxycarbonyl)benzoic acid** (CAS No. 660416-36-4). The information is compiled for use in research, drug development, and quality control applications.

Core Physical Properties

3-Fluoro-5-(methoxycarbonyl)benzoic acid is a fluorinated aromatic carboxylic acid. The presence of both a fluorine atom and a methoxycarbonyl group on the benzene ring influences its physicochemical characteristics, which are crucial for its behavior in chemical reactions and biological systems.

Quantitative Data Summary

The following table summarizes the available quantitative physical data for **3-Fluoro-5-(methoxycarbonyl)benzoic acid**. It is important to note that some of these values are predicted through computational models and have not been experimentally verified in all cases.

Property	Value	Data Type
Molecular Formula	<chem>C9H7FO4</chem> [1]	
Molecular Weight	198.15 g/mol [1]	
Boiling Point	348.6 ± 32.0 °C	Predicted
Density	1.375 ± 0.06 g/cm³	Predicted
Melting Point	No experimental data available	
Aqueous Solubility	No experimental data available	
pKa	No experimental data available	

Experimental Protocols

While specific experimental protocols for determining the physical properties of **3-Fluoro-5-(methoxycarbonyl)benzoic acid** are not readily available in the public domain, standard laboratory procedures for organic compounds of this class are applicable. The following are detailed, generalized methodologies for the determination of key physical properties.

Determination of Melting Point (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of dry **3-Fluoro-5-(methoxycarbonyl)benzoic acid** is finely ground using a mortar and pestle.

- Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is typically sufficient.
- Measurement:
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - A rapid heating rate (10-20 °C/minute) is used to obtain an approximate melting range.
 - The apparatus is allowed to cool.
 - A second determination is performed with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.
- Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (≤ 2 °C).

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a substance in a particular solvent.

Apparatus:

- Analytical balance
- Volumetric flasks
- Conical flasks with stoppers
- Constant temperature water bath or shaker
- Centrifuge
- Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

- pH meter

Procedure:

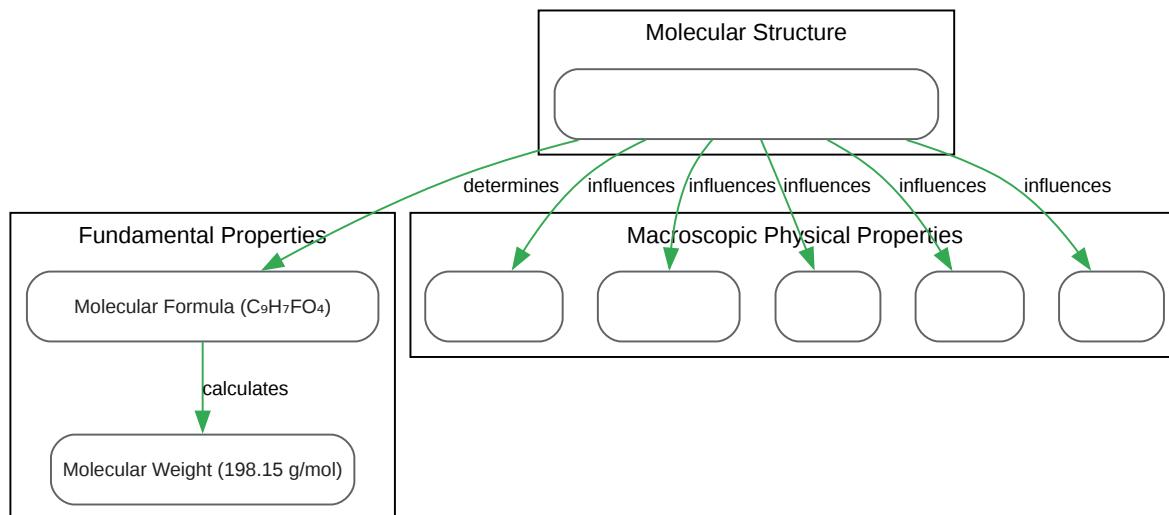
- Preparation of Saturated Solution: An excess amount of **3-Fluoro-5-(methoxycarbonyl)benzoic acid** is added to a known volume of deionized water in a conical flask.
- Equilibration: The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C) to agitate for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then centrifuged to remove any remaining suspended particles.
- Quantification:
 - A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent if necessary.
 - The concentration of the dissolved compound is determined using a pre-validated analytical method, such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or HPLC. A calibration curve is prepared using standard solutions of known concentrations.
- Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/L or mol/L.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

- pH meter with a calibrated electrode
- Burette


- Beaker
- Magnetic stirrer and stir bar
- Analytical balance

Procedure:

- Sample Preparation: A precisely weighed amount of **3-Fluoro-5-(methoxycarbonyl)benzoic acid** is dissolved in a known volume of a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).
- Titration Setup: The beaker containing the sample solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from the burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant. The titration is continued until the pH has passed the equivalence point.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from this curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Logical Relationships of Physical Properties

The physical properties of **3-Fluoro-5-(methoxycarbonyl)benzoic acid** are interconnected and determined by its molecular structure. The following diagram illustrates this logical relationship.

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 3-Fluoro-5-(methoxycarbonyl)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1343704#3-fluoro-5-methoxycarbonyl-benzoic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com